1-Pentyl-2-phenylbenzimidazole

Übersicht

Beschreibung

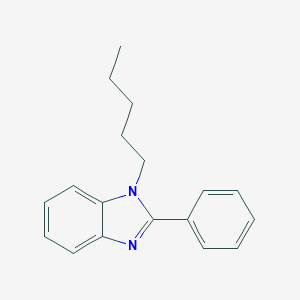

1-Pentyl-2-phenylbenzimidazole is a compound with the molecular formula C18H20N2 . It has a molecular weight of 264.4 g/mol . The IUPAC name for this compound is 1-pentyl-2-phenylbenzimidazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Molecular Structure Analysis

The molecular structure of 1-Pentyl-2-phenylbenzimidazole includes a benzimidazole core, which is a bicyclic scaffold containing nitrogen . The substituent’s tendency and position on the benzimidazole ring significantly contribute to its activity . The InChIKey for this compound is BQHQWIIIRSTNBC-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction yields and product stability of benzimidazole derivatives are significantly affected by the identity of the diamine and anhydride substituents . The presence of water in the reaction medium can increase the solubility of Na2S2O5, leading to an increment in the reaction rate and production yield .Physical And Chemical Properties Analysis

1-Pentyl-2-phenylbenzimidazole has a molecular weight of 264.4 g/mol . It has a topological polar surface area of 17.8 Ų and a heavy atom count of 20 . The compound has a complexity of 285 and a rotatable bond count of 5 .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Benzimidazole derivatives, such as 1-Pentyl-2-phenylbenzimidazole, have been studied extensively for their potential as anticancer agents . The presence of a methyl group at the 5(6)-position on the benzimidazole scaffold was found to influence the anticancer activity . Additionally, the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase in anticancer activity .

Antiproliferative Activity

2-Phenyl substituted Benzimidazole derivatives have shown good to potent antiproliferative activity against various cancer cell lines . Compounds like 6-chloro-2- (4-fluorobenzyl)-1 H -benzo [d]imidazole and 6-chloro-2-phenethyl-1 H -benzo [d]imidazole were especially active against HeLa and A375 cancer cell lines .

Antimicrobial Activity

Benzimidazole compounds have also been tested for their antimicrobial properties . Some phenoxy methyl derivatives like 5-chloro-2- ( (4-chlorophenoxy)methyl)-1 H -benzo [d]imidazole and 5,6-dichloro-2- ( (4-chlorophenoxy)methyl)-1 H -benzimidazole were most active against Candida .

Anti-inflammatory Agents

Benzimidazole is known for its extensive range of therapeutic applications, including anti-inflammatory properties . This makes 1-Pentyl-2-phenylbenzimidazole a potential candidate for anti-inflammatory drug development.

Antifungal Agents

Benzimidazole and its derivatives have demonstrated antifungal properties . This suggests that 1-Pentyl-2-phenylbenzimidazole could be used in the development of antifungal drugs.

Antiviral Agents

Benzimidazole has also been studied for its antiviral properties . Therefore, 1-Pentyl-2-phenylbenzimidazole could potentially be used in the development of antiviral drugs.

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been extensively studied for their anticancer properties . They are known to interact with various cellular targets, including enzymes and protein receptors .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a way that inhibits the growth of cancer cells . The presence of certain substituent groups in their structures can significantly increase their anticancer activity .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways related to cell growth and proliferation .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives are generally influenced by their chemical structure and the presence of various substituent groups .

Result of Action

Benzimidazole derivatives are known to exhibit antiproliferative activity against various cancer cell lines .

Action Environment

The activity of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .

Zukünftige Richtungen

Benzimidazole derivatives are gaining attention due to their promising therapeutic potential . They are being studied for their anti-inflammatory properties, and many such agents are in the later phases of clinical trials . Future research will likely focus on optimizing these compounds to develop potential anti-inflammatory drugs to target inflammation-promoting enzymes .

Eigenschaften

IUPAC Name |

1-pentyl-2-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-2-3-9-14-20-17-13-8-7-12-16(17)19-18(20)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHQWIIIRSTNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pentyl-2-phenylbenzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407640.png)

![4-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407642.png)

![Methyl 5-[benzoyl(2-naphthylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407643.png)

![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407646.png)

![2,4-dimethyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407647.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B407648.png)

![4-bromo-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407655.png)

![Methyl 5-[butyryl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407656.png)

![Methyl 5-[benzenesulfonyl(phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407657.png)

![Methyl 5-[(2-chlorobenzoyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407659.png)

![Methyl 5-[acetyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407660.png)